molecular formula C27H33N3O8S B13425308 (E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide

(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide

Cat. No.: B13425308
M. Wt: 559.6 g/mol
InChI Key: MBBFNVDNYDOWGK-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acid, piperazine, and sulfanylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Esterification: Formation of ester intermediates from carboxylic acids and alcohols.

    Amidation: Conversion of esters to amides using amines.

    Thiol-ene Reaction: Addition of thiol groups to alkenes under UV light or radical initiators.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cell surface receptors.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide: Lacks the (E)-but-2-enedioic acid moiety.

    (E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]acetamide: Lacks the sulfanylphenyl group.

Uniqueness

(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H33N3O8S

Molecular Weight

559.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C23H29N3O4S.C4H4O4/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27;5-3(6)1-2-4(7)8/h2-9,27H,10-17H2,1H3,(H,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MBBFNVDNYDOWGK-WLHGVMLRSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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